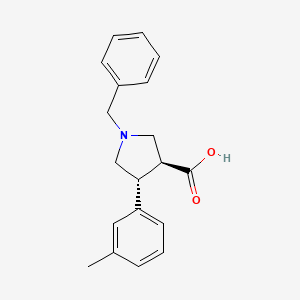

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid

Description

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a benzyl group at position 1 and a meta-tolyl (3-methylphenyl) substituent at position 4 of the pyrrolidine ring. This compound is part of a broader class of pyrrolidine-3-carboxylic acid derivatives studied for their structural diversity and applications in medicinal chemistry, particularly in targeting enzymes or receptors due to their conformational rigidity and stereochemical properties .

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(3S,4R)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1 |

InChI Key |

KKSMMUXMPIVMCZ-ZWKOTPCHSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Organic Synthesis

Pyrrolidine Ring Formation

The foundational step in synthesizing trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid involves constructing the pyrrolidine ring. A common approach utilizes piperidine derivatives as intermediates, which undergo cyclization under acidic or basic conditions. For example, treatment of a suitably substituted piperidine precursor with hydrochloric acid can induce ring contraction to form the pyrrolidine core. The choice of solvent (e.g., dichloromethane or ethanol) and temperature (typically 60–80°C) critically influences reaction efficiency.

Introduction of Benzyl and m-Tolyl Groups

Electrophilic aromatic substitution (EAS) is employed to introduce the benzyl and m-tolyl substituents. The benzyl group is typically added first via Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent introduction of the m-tolyl group requires careful regioselectivity control, often achieved by directing groups or steric hindrance. Nitration followed by reduction to an amine and diazotization can facilitate precise positioning of the m-tolyl moiety.

Stereochemical Control

The trans configuration at positions 1 and 4 of the pyrrolidine ring is achieved through steric guidance during ring closure. Bulky substituents on the starting material favor the trans isomer by minimizing non-bonded interactions during cyclization. For instance, using a tert-butyl group as a temporary protecting group on the nitrogen atom can enforce the desired stereochemistry, which is later replaced by the benzyl group via reductive amination.

Cyclic Anhydride and Imine Condensation Method

Reaction Conditions and Catalysts

A method adapted from Royal Society of Chemistry protocols involves condensing cyclic anhydrides with imines in dimethylformamide (DMF) at elevated temperatures (110–125°C). For example, reacting glutaric anhydride with an N-benzyl imine derivative of m-toluidine generates a pyrrolidinone intermediate, which is subsequently reduced to the target compound. Catalytic amounts of triethylamine (5–10 mol%) enhance reaction rates by deprotonating intermediates.

Diastereomeric Separation and Purification

The trans isomer is isolated from diastereomeric mixtures using high-performance liquid chromatography (HPLC). A YMC Triart-C18-S column with ethanol-water gradients achieves baseline separation, with the trans isomer typically eluting later due to its lower polarity. Acid-base workup further purifies the product: the crude mixture is treated with saturated sodium bicarbonate to remove acidic impurities, followed by extraction with dichloromethane and crystallization from acetonitrile.

Table 1: Key Parameters for Cyclic Anhydride-Based Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 110–125°C | |

| Solvent | DMF | |

| Catalyst | Triethylamine (5–10 mol%) | |

| Isolated Yield (trans) | 48–74% | |

| Diastereomeric Ratio (dr) | 1:3.5 (cis:trans) |

Asymmetric Synthesis via Michael Addition

Stereochemical Outcomes

The Michael adduct’s stereochemistry is determined by the catalyst’s chiral environment. For instance, a (R)-configured catalyst induces the formation of a (S)-configured quaternary center, which can be hydrogenated to yield the trans-pyrrolidine structure. However, this method remains theoretical for the target compound and requires validation.

Comparative Analysis of Synthesis Routes

Practical Considerations

Industrial-scale production favors the cyclic anhydride route due to its fewer steps and recyclable solvents (e.g., DMF). Academic settings may prefer traditional methods for their flexibility in intermediate modification.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrolidine ring or the benzyl/m-tolyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines or benzyl/m-tolyl derivatives.

Scientific Research Applications

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents at position 4 of the pyrrolidine ring. Below is a detailed comparison based on substituent type, physicochemical properties, and research applications.

Substituent Position and Electronic Effects

- Meta-Tolyl (m-Tolyl) vs. Para-Tolyl (p-Tolyl): The m-tolyl group introduces steric and electronic effects distinct from the p-tolyl isomer. The hydrochloride salt of the p-tolyl derivative (CAS 1956309-30-0) has a molecular weight of 331.84 and is provided as a research-grade compound, suggesting its utility in pharmacokinetic studies .

Functional Group Variations

- Halogenated Derivatives: Fluorine or chlorine substituents (e.g., 3-fluorophenyl, CAS 80909-49-5; 4-chlorophenyl, CAS 80896-74-8) introduce electron-withdrawing effects, which can enhance metabolic stability and influence acidity of the carboxylic acid group .

Methoxy-Substituted Derivatives :

Amino-Functionalized Analogs

- 4-Amino Derivatives: Trans-4-amino-1-CBZ-pyrrolidine-3-carboxylic acid (CAS 1217812-46-8) incorporates an amino group at position 4, enabling participation in covalent bonding or coordination chemistry. Its molecular weight (264.28) is lower than the m-tolyl derivative, reflecting reduced hydrophobicity . The BOC-protected amino variant (CAS 1217636-05-9) adds a tert-butoxycarbonyl group, enhancing stability during synthetic processes but requiring deprotection for biological activity .

Simplified Structural Variants

- Trans-4-m-Tolylpyrrolidine-3-Carboxylic Acid HCl (CAS 1049976-06-8) :

Data Tables

Table 1: Key Structural Analogs and Properties

Table 2: Comparison of Physicochemical Properties

| Property | m-Tolyl Derivative | p-Tolyl (HCl Salt) | 3-Fluorophenyl | 4-Amino Derivative |

|---|---|---|---|---|

| Molecular Weight | ~315 | 331.84 | ~313 | 264.28 |

| Substituent Electronic Effect | Mildly donating | Mildly donating | Withdrawing | Polar |

| Potential Applications | Enzyme inhibition | Pharmacokinetics | Metabolic stability | Bioconjugation |

Research Implications

- Biological Activity : The phenyl analog (CAS 80896-73-7) is used in aziridinium research, suggesting that aryl substituents influence reactivity in ring-opening reactions or nucleophilic attacks .

- Synthetic Utility : Derivatives with protecting groups (e.g., BOC, CBZ) are intermediates in multi-step syntheses, enabling precise functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.